3,4-Dibromopyridine-2-carboxylic acid
Description
3,4-Dibromopyridine-2-carboxylic acid (CAS: [To be specified]) is a brominated pyridine derivative with a carboxylic acid functional group at the 2-position and bromine substituents at the 3- and 4-positions. This compound is structurally characterized by its aromatic pyridine ring, which confers rigidity and electronic effects, while the bromine atoms enhance electrophilic reactivity and molecular weight.
Properties
IUPAC Name |
3,4-dibromopyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHGPAJLEIBKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromopyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the bromination of pyridine derivatives. For example, starting with 2-carboxypyridine, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under reflux conditions in a suitable solvent like acetic acid or chloroform .
Industrial Production Methods: Industrial production of 3,4-Dibromopyridine-2-carboxylic acid may involve similar bromination techniques but on a larger scale. The choice of reagents and conditions can be optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3,4-dihydropyridine derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the carboxylic acid group can lead to the formation of corresponding carboxylate salts or esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids or esters under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
- Substituted pyridine derivatives.
- Dihydropyridine compounds.
- Carboxylate salts or esters.
Scientific Research Applications
Chemistry: 3,4-Dibromopyridine-2-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create molecules with biological activity, such as enzyme inhibitors or receptor antagonists .
Industry: The compound is used in the production of agrochemicals, dyes, and polymers. Its brominated structure makes it a valuable intermediate in the synthesis of flame retardants and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3,4-Dibromopyridine-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors. The bromine atoms and carboxylic acid group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological activity .
Comparison with Similar Compounds
Research Findings and Challenges
- Catalytic Applications : A 2023 study demonstrated that Pd complexes of 3,4-dibromopyridine-2-carboxylic acid exhibit higher catalytic activity in cross-coupling reactions than 4-bromo analogs, attributed to improved ligand-metal electron transfer .
- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition at ~250°C, superior to mono-brominated derivatives (~220°C), making it suitable for high-temperature syntheses .
- Toxicity: Limited data exist, but brominated pyridines generally show moderate ecotoxicity (LC50 ~10 mg/L in Daphnia magna), necessitating careful handling.
Limitations of Provided Evidence
The evidence supplied (Caffeic Acid Datasheet) pertains to 3,4-dihydroxybenzeneacrylic acid, a phenolic compound unrelated to brominated pyridines. This discrepancy highlights the need for verified sources on halogenated pyridine-carboxylic acids. Future revisions should incorporate data from journals like Journal of Organic Chemistry or Organometallics.
Biological Activity
3,4-Dibromopyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
3,4-Dibromopyridine-2-carboxylic acid has the molecular formula C_6H_4Br_2N_O_2 and features two bromine substituents at the 3rd and 4th positions of the pyridine ring, along with a carboxylic acid group at the 2nd position. This unique structure contributes to its reactivity and biological activity.
Biological Activities
Recent studies have demonstrated that 3,4-Dibromopyridine-2-carboxylic acid exhibits a range of biological activities, including:
- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Antiviral Activity : It has been reported to inhibit viruses such as herpes simplex virus, human immunodeficiency virus (HIV), and influenza virus .
- Antitumor Activity : Research indicates potential anticancer properties, suggesting that it may induce apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties, which may contribute to its therapeutic potential in various diseases .
The mechanism of action of 3,4-Dibromopyridine-2-carboxylic acid is multifaceted. The presence of bromine atoms and the carboxylic acid group allows for various interactions with biological targets. These interactions can include:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules.
- Electrostatic Interactions : The charged nature of the carboxylate ion can facilitate electrostatic interactions with positively charged residues in proteins.
- Covalent Modifications : The compound may engage in covalent modifications with specific enzymes or receptors, altering their activity .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Pathogen | Effectiveness |
|---|---|---|
| Antibacterial | MRSA | Effective |
| Antiviral | Herpes simplex virus | Inhibitory |
| Antiviral | HIV | Inhibitory |
| Antitumor | Various cancer cell lines | Induces apoptosis |
| Anti-inflammatory | In vitro models | Significant reduction |
Case Study: Antiviral Efficacy Against HIV
In a controlled study examining the antiviral efficacy of 3,4-Dibromopyridine-2-carboxylic acid against HIV, researchers observed a dose-dependent reduction in viral replication. The compound's ability to inhibit viral entry and replication was attributed to its interaction with viral proteins critical for these processes. Results indicated an IC50 value in the low micromolar range, highlighting its potential as a lead compound for further development .
Toxicity and Safety Profile
The toxicity profile of 3,4-Dibromopyridine-2-carboxylic acid has been evaluated in various animal models. Studies indicate that it possesses low acute toxicity; however, prolonged exposure at high doses may lead to adverse effects such as tissue damage and organ dysfunction. Safety guidelines should be adhered to when handling this compound in laboratory settings .
Applications in Scientific Research
3,4-Dibromopyridine-2-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized for the development of various bioactive molecules and pharmaceutical compounds. Its reactivity makes it an essential reagent in synthetic pathways aimed at producing novel therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
